2-(3-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine
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Overview
Description
2-(3-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine is an organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a bromophenyl group attached to the tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine group.
Bromination: Introduction of a bromine atom to the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group or other oxidized forms.
Reduction: Reduction of the bromophenyl group to a phenyl group.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted tetrahydroquinolines .
Scientific Research Applications
2-(3-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromophenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-thiazolidin-4-one
- 2-(3-Bromophenyl)imidazo[2,1-b]oxazole
- 2-(((1-(3-Bromophenyl)ethylidene)hydrazono)methyl)phenol
Uniqueness
2-(3-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine is unique due to its tetrahydroquinoline core, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H15BrN2 |
---|---|
Molecular Weight |
303.20 g/mol |
IUPAC Name |
2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C15H15BrN2/c16-11-5-3-4-10(8-11)15-9-13(17)12-6-1-2-7-14(12)18-15/h1-8,13,15,18H,9,17H2 |
InChI Key |
MQQKRWBMTMYHLF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2NC1C3=CC(=CC=C3)Br)N |
Origin of Product |
United States |
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